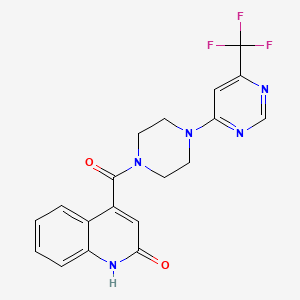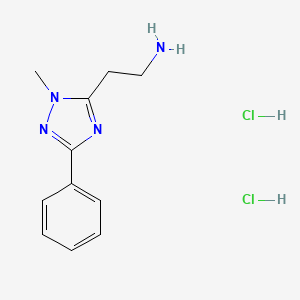![molecular formula C17H20N4O4S2 B2480990 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 953014-06-7](/img/structure/B2480990.png)
2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]pyrimidin-3-yl derivatives involves complex reactions, including the use of dimethyl acetone-1,3-dicarboxylate and sulfuryl chloride in the preparation of methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, which can be further transformed into thiazolo[3,2-a]pyrimidin-3-yl derivatives (Žugelj et al., 2009). These processes often involve multistep reactions, including condensation, cyclization, and substitution reactions, to achieve the desired molecular framework.
Molecular Structure Analysis
Molecular structure analysis through crystallography has shown that compounds similar to the one often exhibit folded conformations around the methylene carbon atom of the bridge, with intramolecular hydrogen bonding stabilizing these conformations. Such analyses reveal the spatial arrangement and electronic interactions crucial for the compound's reactivity and potential biological activity (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactions of thiazolo[3,2-a]pyrimidin-3-yl derivatives typically involve interactions at the thiazole and pyrimidine moieties, facilitating the formation of various analogues with potential biological activities. These reactions are influenced by the electronic and steric properties of the substituents, affecting the compound's reactivity and the yield of target products. For instance, the reaction of 2-chloro-N-phenylacetamide with thiourea leads to thiazolo[3,2-a]pyrimidinones, demonstrating the versatility of these frameworks in synthesizing novel compounds (Janardhan et al., 2014).
科学的研究の応用
Synthesis and Biological Activities
Antibacterial and Antimicrobial Properties : Research has focused on synthesizing novel heterocyclic compounds containing sulfonamido moieties, aiming to explore their antibacterial potential. For instance, Azab, Youssef, and El-Bordany (2013) detailed the synthesis of heterocyclic compounds with sulfonamido moieties, showcasing their high antibacterial activities, which points to the potential of similar compounds for pharmaceutical applications (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Evaluation : Further investigation into novel heterocycles incorporating antipyrine moieties by Bondock et al. (2008) emphasizes the antimicrobial efficacy of these compounds. This study underlines the critical role such chemical frameworks play in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Anti-Inflammatory and Analgesic Agents : The synthesis of benzodifuranyl derivatives, as illustrated by Abu‐Hashem, Al-Hussain, and Zaki (2020), shows significant promise in anti-inflammatory and analgesic applications. Their work highlights the synthesis of novel compounds with expected cyclooxygenase inhibition and analgesic effects, contributing to the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activities : The exploration of novel thiazole, pyrimidine, and other heterocyclic derivatives for antitumor activities has been a significant area of research. For example, Albratty, El-Sharkawy, and Alam (2017) focused on synthesizing new compounds with promising inhibitory effects on various cell lines, including potential applications in cancer therapy (Albratty, El-Sharkawy, & Alam, 2017).
特性
IUPAC Name |
2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-11-8-16(23)21-13(10-26-17(21)20-11)9-15(22)19-7-6-12-2-4-14(5-3-12)27(18,24)25/h2-5,8,13H,6-7,9-10H2,1H3,(H,19,22)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQBPVAGVHFLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2480908.png)

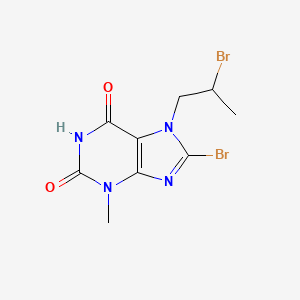

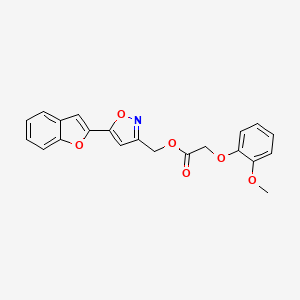
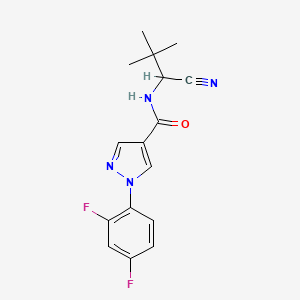
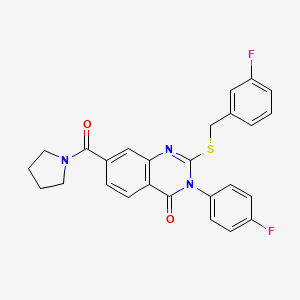
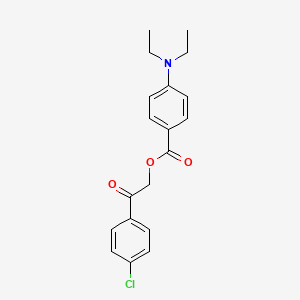
![(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2480920.png)

![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)
